molecular formula C20H14N2O6S B2837504 3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one CAS No. 683258-96-0

3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one

Cat. No.: B2837504
CAS No.: 683258-96-0
M. Wt: 410.4
InChI Key: IPUMDJLXUNARJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one is a complex organic compound that combines several functional groups, including a thiazole ring, a chromenone core, and nitro and methoxy substituents. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized by reacting 3,4-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using bromine or iodine to yield the thiazole ring.

  • Synthesis of the Chromenone Core: : The chromenone core can be synthesized by the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid like sulfuric acid to form 7-hydroxy-4-methylcoumarin. This intermediate is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the 8-position.

  • Coupling Reaction: : The final step involves coupling the thiazole ring with the chromenone core. This can be achieved through a nucleophilic aromatic substitution reaction, where the thiazole derivative reacts with the nitrochromenone in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, which can be converted to hydroxyl groups using oxidizing agents like ceric ammonium nitrate (CAN).

  • Reduction: : The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, the methoxy groups can be demethylated using boron tribromide (BBr3) to yield the corresponding phenols.

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate (CAN), potassium permanganate (KMnO4)

    Reduction: Tin(II) chloride (SnCl2), catalytic hydrogenation (Pd/C, H2)

    Substitution: Boron tribromide (BBr3), sulfuric acid (H2SO4)

Major Products

    Oxidation: Hydroxylated derivatives

    Reduction: Amino derivatives

    Substitution: Phenolic derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

Biologically, compounds containing thiazole and chromenone moieties have shown potential as antimicrobial, anti-inflammatory, and anticancer agents. The presence of the nitro group can enhance these biological activities by facilitating interactions with biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. The combination of thiazole and chromenone structures is known to interact with various enzymes and receptors, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as fluorescence or photostability, due to the chromenone core.

Mechanism of Action

The mechanism of action of 3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one likely involves multiple pathways:

    Molecular Targets: The compound may target enzymes such as kinases or proteases, which are involved in various cellular processes.

    Pathways: It could modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-2H-chromen-2-one: Lacks the nitro group, potentially altering its biological activity.

    3-(4-Phenylthiazol-2-yl)-8-nitro-2H-chromen-2-one: Lacks the methoxy groups, which may affect its solubility and reactivity.

    3-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-2H-chromen-2-one: Similar structure but without the nitro group, which can significantly change its chemical and biological properties.

Uniqueness

The presence of both the nitro and methoxy groups in 3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one makes it unique. The nitro group can enhance biological activity through bioreduction, while the methoxy groups can influence solubility and reactivity, making this compound a valuable candidate for further research and development.

Properties

IUPAC Name

3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-8-nitrochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O6S/c1-26-16-7-6-11(9-17(16)27-2)14-10-29-19(21-14)13-8-12-4-3-5-15(22(24)25)18(12)28-20(13)23/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUMDJLXUNARJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C3=CC4=C(C(=CC=C4)[N+](=O)[O-])OC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.